

# Application Notes and Protocols for ML365 in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML365     |           |
| Cat. No.:            | B15586086 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

ML365 is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting two-pore domain potassium (K2P) channels. Initially identified as a selective inhibitor of the TASK1 (KCNK3) channel, further studies have revealed its inhibitory effects on the TWIK2 (KCNK6) channel.[1][2] This dual activity makes ML365 a valuable pharmacological tool for investigating inflammatory pathways central to the pathogenesis of many autoimmune diseases. Its ability to modulate pro-inflammatory signaling cascades, such as the NF-κB pathway and the NLRP3 inflammasome, provides a powerful method for dissecting the molecular drivers of autoimmunity and exploring potential therapeutic strategies.[3][4]

### **Mechanism of Action**

**ML365** exerts its anti-inflammatory effects primarily through the inhibition of potassium efflux, which is a critical step in various inflammatory signaling pathways.

• Inhibition of the NF-κB Pathway: **ML365** has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response.[3] It inhibits the activation and nuclear translocation of NF-κB, a master regulator of pro-inflammatory gene expression.[3] This leads to a significant reduction in the production and release of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4]







The molecule also inhibits the protein expression of upstream signaling components like Erk, p38, and Jnk.[3]

• Inhibition of the NLRP3 Inflammasome: By blocking the TWIK2 potassium channel, **ML365** prevents the potassium efflux that is a critical trigger for the activation of the NLRP3 inflammasome in response to stimuli like ATP.[2][5][6] This inhibitory action prevents the subsequent activation of caspase-1 and the maturation and release of IL-1β and IL-18, potent pro-inflammatory cytokines implicated in numerous autoimmune and inflammatory disorders.[2][7]





Click to download full resolution via product page

Caption: ML365 inhibits inflammatory signaling via NF-kB and the NLRP3 inflammasome.





### **Quantitative Data Summary**

Table 1: In Vitro Inhibitory Activity of ML365

| Target Channel                                 | Assay Type                               | Cell Line | IC50 Value     | Reference(s) |
|------------------------------------------------|------------------------------------------|-----------|----------------|--------------|
| TASK1 (KCNK3)                                  | Thallium Influx<br>Fluorescent<br>Assay  | СНО       | 4 nM           | [1][8][9]    |
| Automated<br>Electrophysiolog<br>y             | СНО                                      | 16 nM     | [1][8][9]      | _            |
| Whole-Cell<br>Current<br>Electrophysiolog<br>y | Not Specified                            | 12 ± 1 nM | [8]            |              |
| TASK3 (KCNK9)                                  | Thallium Influx<br>Fluorescent<br>Assay  | HEK293    | 0.26 ± 0.02 μM | [8]          |
| TWIK2 (KCNK6)                                  | Whole-Cell<br>Voltage-Clamp<br>Recording | COS-7     | 4.07 ± 1.5 μM  | [2][5][6]    |

ML365 demonstrates over 60-fold selectivity for TASK1 over the closely related TASK3 channel and shows minimal to no inhibition of Kir2.1, KCNQ2, and hERG channels at concentrations up to 30  $\mu$ M.[1][8]

# Table 2: In Vivo Efficacy of ML365 in Inflammatory Models



| Animal Model                                   | Dosing Regimen        | Key Outcomes                                                                                          | Reference(s) |
|------------------------------------------------|-----------------------|-------------------------------------------------------------------------------------------------------|--------------|
| LPS-Induced<br>Endotoxic Shock<br>(Mice)       | 1, 10, 25 mg/kg, i.p. | Dose-dependently ameliorated endotoxic shock; Reduced serum IL-1β.                                    | [2][5][6]    |
| Postoperative Cognitive Impairment (Aged Mice) | 10 mg/kg, i.p.        | Ameliorated cognitive impairment; Reduced hippocampal expression of NLRP3, Caspase-1, ASC, and IL-1β. | [7]          |

## **Application Notes**

**ML365** serves as a critical tool for investigating inflammatory processes relevant to a wide range of autoimmune diseases, including but not limited to:

- Rheumatoid Arthritis & Gout: Where the NLRP3 inflammasome and cytokines like IL-1β are key drivers of joint inflammation and tissue damage.
- Systemic Lupus Erythematosus (SLE): The NF-κB pathway is constitutively active in lupus, and NLRP3 activation contributes to disease pathogenesis.
- Multiple Sclerosis (MS): Studies on TASK1 knockout mice suggest a role in neuroinflammation, indicating ML365 could be used in models like Experimental Autoimmune Encephalomyelitis (EAE) to explore the role of this channel.[8]
- Inflammatory Bowel Disease (IBD): Both NF-kB and NLRP3 inflammasome pathways are implicated in the chronic intestinal inflammation characteristic of Crohn's disease and ulcerative colitis.

#### Researchers can use ML365 to:

• Elucidate the specific contribution of TASK1 and TWIK2 channels to immune cell function (e.g., T cells, macrophages, neutrophils).



- Validate these channels as potential therapeutic targets in various preclinical models of autoimmune disease.
- Assess the downstream effects of inhibiting potassium efflux on cytokine profiles, immune cell activation, and cell death pathways.

### **Experimental Protocols**

## Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol details the methodology to assess the effect of **ML365** on LPS-induced cytokine production in a macrophage cell line (e.g., RAW264.7).



#### Click to download full resolution via product page

Caption: Workflow for assessing **ML365**'s effect on cytokine production in macrophages.

#### Methodology:

- Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Seeding: Seed cells into 24-well plates at a density of 2.5x10<sup>5</sup> cells per well and allow them to adhere overnight.
- Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of **ML365** (e.g., 0, 1, 5, 10, 20 μM). A vehicle control (e.g., 0.1% DMSO) must



be included. Incubate for 1-2 hours.

- Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1  $\mu$ g/mL to all wells except for the unstimulated control group.
- Incubation: Incubate the plates for 24 hours at 37°C.
- Analysis:
  - Collect the culture supernatants and centrifuge to remove cell debris.
  - Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
  - (Optional) Perform a cell viability assay (e.g., MTT or LDH) on the remaining cells to ensure ML365 is not cytotoxic at the tested concentrations.[3][10]

# Protocol 2: In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes how to evaluate the inhibitory effect of **ML365** on ATP-induced NLRP3 inflammasome activation in primary murine bone marrow-derived macrophages (BMDMs).





Click to download full resolution via product page

Caption: Workflow for assessing **ML365**'s effect on NLRP3 inflammasome activation.



#### Methodology:

- BMDM Preparation: Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
   Differentiate cells for 6-7 days in DMEM containing 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
- Priming: Seed differentiated BMDMs into plates. Prime the cells with 500 ng/mL LPS for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
- Treatment: After priming, wash the cells with PBS and replace the medium with fresh, serum-free Opti-MEM. Add **ML365** (e.g., 1, 5 μM) or vehicle control and incubate for 30-60 minutes.
- Activation: Stimulate the cells with 5 mM ATP for 30-45 minutes to activate the NLRP3 inflammasome.
- Analysis:
  - $\circ$  ELISA: Collect supernatants and measure mature IL-1 $\beta$  levels using an ELISA kit.
  - Western Blot: Lyse the cells and collect the supernatants. Precipitate proteins from the supernatant (for secreted caspase-1) and run both lysates and supernatant fractions on an SDS-PAGE gel. Probe with antibodies against the cleaved p20 subunit of Caspase-1 and IL-1β.

# Protocol 3: In Vivo Murine Model of Systemic Inflammation

This protocol provides a framework for evaluating the therapeutic potential of **ML365** in a mouse model of LPS-induced endotoxemia, a model relevant to systemic inflammatory responses seen in some autoimmune flares.





Click to download full resolution via product page

Caption: Workflow for evaluating **ML365** in a murine model of endotoxemia.



#### Methodology:

- Animals: Use 8-10 week old male C57BL/6 mice. Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).
- Dosing Formulation: Prepare ML365 in a suitable vehicle for in vivo administration, such as saline containing 10% DMSO, 40% PEG300, and 5% Tween-80.[1]
- Pre-treatment: Administer ML365 (e.g., 10 or 25 mg/kg) or vehicle via intraperitoneal (i.p.)
   injection 30-60 minutes prior to the LPS challenge.[2][5][6]
- LPS Challenge: Inject mice i.p. with a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg).
- Endpoints & Analysis:
  - Survival Study: Monitor mice for survival over 48-72 hours and plot results using a Kaplan-Meier survival curve.
  - Mechanistic Study: Euthanize a separate cohort of mice 4-6 hours post-LPS injection.
    - Collect blood via cardiac puncture to measure serum levels of IL-1β, TNF-α, and IL-6 by ELISA.
    - Harvest lungs and other organs for histological analysis (H&E staining) to assess tissue injury and inflammation.

Disclaimer: These protocols are intended as a guide. Researchers should optimize concentrations, incubation times, and other parameters based on their specific experimental setup and cell types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. ML365 inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML365 inhibits lipopolysaccharide-induced inflammatory responses via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. ML365 inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome PMC [pmc.ncbi.nlm.nih.gov]
- 7. ML365 ameliorates postoperative cognitive impairment in aged mice by inhibiting NLRP3 inflammasome activation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ML365|ML365|KCNK3 inhibitor [dcchemicals.com]
- 10. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ML365 in Autoimmune Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586086#ml365-application-in-studying-autoimmune-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com